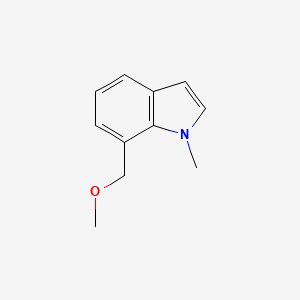
7-(Methoxymethyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methoxymethyl)-1-methyl-1H-indole is a heterocyclic compound with a structure that includes an indole core substituted with a methoxymethyl group at the 7-position and a methyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction. In this method, 1-methylindole is reacted with a methoxymethyl halide in the presence of a palladium catalyst and a suitable ligand. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products Formed
Oxidation: 7-Formyl-1-methyl-1H-indole.
Reduction: 7-(Hydroxymethyl)-1-methyl-1H-indole.
Substitution: 3-Bromo-7-(methoxymethyl)-1-methyl-1H-indole.
Scientific Research Applications
7-(Methoxymethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Methoxymethyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole: Lacks the methoxymethyl group, making it less lipophilic.
7-Methoxy-1-methyl-1H-indole: Contains a methoxy group instead of a methoxymethyl group, affecting its reactivity and biological activity.
7-(Hydroxymethyl)-1-methyl-1H-indole: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.
Uniqueness
7-(Methoxymethyl)-1-methyl-1H-indole is unique due to the presence of both a methoxymethyl group and a methyl group on the indole core. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-(methoxymethyl)-1-methylindole |
InChI |
InChI=1S/C11H13NO/c1-12-7-6-9-4-3-5-10(8-13-2)11(9)12/h3-7H,8H2,1-2H3 |
InChI Key |
RLGSQIDOQFPMQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



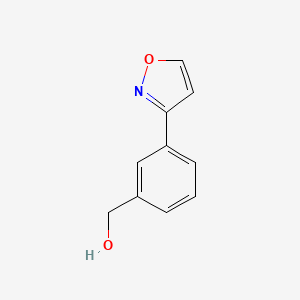


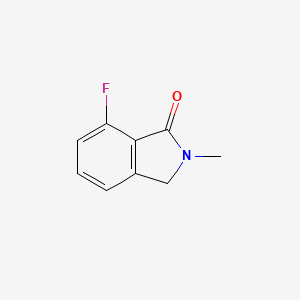


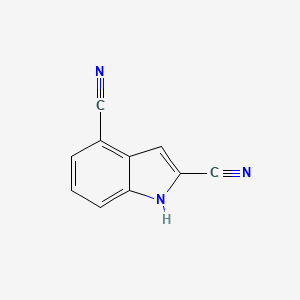
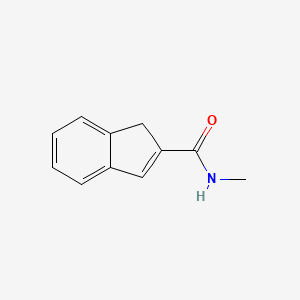
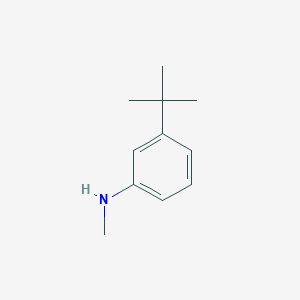
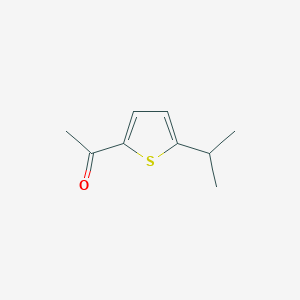


![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)
